molecular formula C22H27N3O3S B7709636 N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide

N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide

Cat. No. B7709636
M. Wt: 413.5 g/mol
InChI Key: HVALYJVSVGXIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide, also known as BH-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a subject of interest for researchers worldwide.

Mechanism of Action

N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide inhibits the activity of various enzymes by binding to their active sites. It has been shown to bind to the active site of HIV protease, farnesyltransferase, and other enzymes, inhibiting their activity. N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting the mitochondria.
Biochemical and Physiological Effects:
N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of various enzymes. N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and study. Additionally, it has been extensively studied, making it a well-characterized compound. However, N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide also has some limitations for lab experiments. It can be difficult to obtain high yields of N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide, and it can be challenging to study its effects in vivo.

Future Directions

For N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide research include studying its effects in combination with other drugs, studying its effects in vivo, and optimizing the synthesis process to obtain higher yields of N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide.

Synthesis Methods

The synthesis of N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-cycloheptylidenehydrazine with benzaldehyde to form N-benzylidene-2-cycloheptylidenehydrazine. This intermediate is then reacted with 2-oxoethylbenzenesulfonamide to form N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide. The synthesis process has been optimized to obtain high yields of N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide with a purity of over 95%.

Scientific Research Applications

N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has also been shown to inhibit the activity of human immunodeficiency virus (HIV) protease, making it a potential candidate for anti-HIV therapy. Additionally, N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has been shown to inhibit the activity of farnesyltransferase, an enzyme that is involved in the development of various diseases, making it a potential candidate for the treatment of diseases such as cancer and cardiovascular diseases.

properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(cycloheptylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c26-22(24-23-20-13-7-1-2-8-14-20)18-25(17-19-11-5-3-6-12-19)29(27,28)21-15-9-4-10-16-21/h3-6,9-12,15-16H,1-2,7-8,13-14,17-18H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVALYJVSVGXIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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